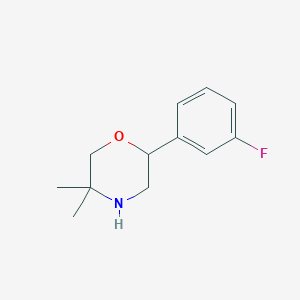

![molecular formula C13H18N2 B2923309 (2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine CAS No. 1542558-35-9](/img/structure/B2923309.png)

(2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

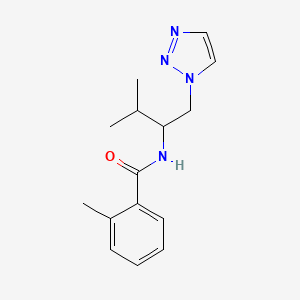

“(2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine” is a chemical compound with the CAS Number: 1542558-35-9 . It has a molecular weight of 202.3 . The IUPAC name for this compound is (2-(pyridin-2-yl)spiro[3.3]heptan-2-yl)methanamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2/c14-10-13(11-4-1-2-7-15-11)8-12(9-13)5-3-6-12/h1-2,4,7H,3,5-6,8-10,14H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Anticonvulsant Agents

Compounds related to "(2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine" have been synthesized and screened for anticonvulsant activity. Novel Schiff bases of 3-aminomethyl pyridine synthesized through condensation reactions exhibited promising seizures protection in various models. These compounds, characterized by FT-IR, 1H-NMR spectroscopy, and elemental analysis, showed significant activity in maximum electroshock (MES) and subcutaneous pentylenetetrazole (sc.PTZ) screens, highlighting their potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Catalytic Applications

1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives have been synthesized and shown to undergo C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles. These complexes have been characterized and evaluated for catalytic applications, demonstrating good activity and selectivity. This highlights the role of pyridin-2-yl derivatives in catalysis, particularly in reactions where palladacycle stability and selectivity are crucial (Roffe et al., 2016).

Photocytotoxicity for Cancer Therapy

Iron(III) complexes incorporating (pyridin-2-yl)methanamine derivatives have been explored for their photocytotoxic properties. These complexes have shown unprecedented photocytotoxicity under red light, offering a new avenue for cancer therapy. Their ability to generate reactive oxygen species upon light exposure makes them potential candidates for photodynamic therapy (Basu et al., 2014).

Polymerization Catalysts

Zinc(II) complexes bearing camphor-based iminopyridines, including derivatives of this compound, have been synthesized and used as pre-catalysts for the ring-opening polymerization (ROP) of rac-lactide. These initiators showed a preference for heterotactic polylactide (PLA), indicating their utility in producing polymers with specific stereochemical configurations (Kwon, Nayab, & Jeong, 2015).

Chemosensors for Metal Ions

Compounds structurally related to "this compound" have been developed as chemosensors for metal ions. A particular example is a zinc ion sensor synthesized by incorporating a dipicolylamine derivative as a binding unit and an anthracene group as a signaling unit. This sensor demonstrated high selectivity for Zn2+ with fluorescence enhancement, showcasing the potential for these compounds in environmental monitoring and bioimaging (Kim et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

(2-pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c14-10-13(11-4-1-2-7-15-11)8-12(9-13)5-3-6-12/h1-2,4,7H,3,5-6,8-10,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVPTSBDOQIYOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(C2)(CN)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(3,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide](/img/structure/B2923226.png)

![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2923231.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2923233.png)

![3-methyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2923237.png)

![2-{[4-(Tert-butyl)anilino]methyl}benzenol](/img/structure/B2923238.png)

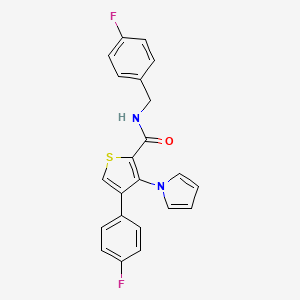

![(3Z)-3-(anilinomethylene)-1-benzyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2923248.png)

![3-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)-6-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2923249.png)